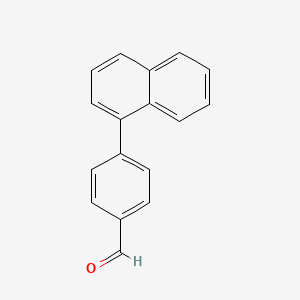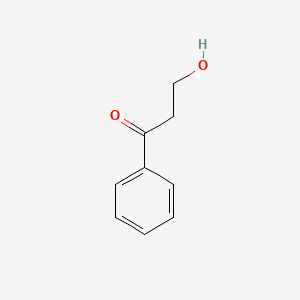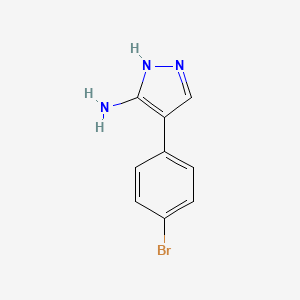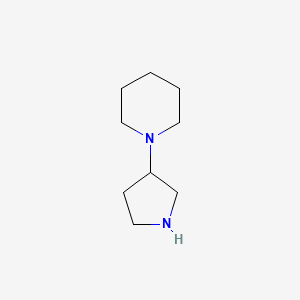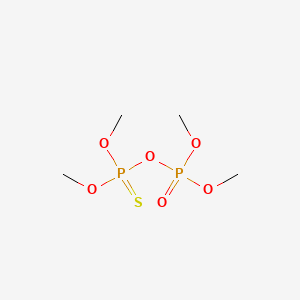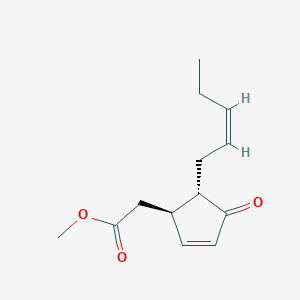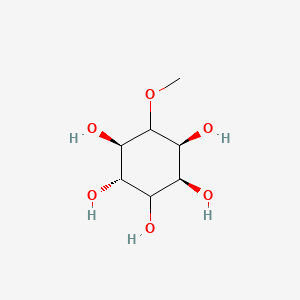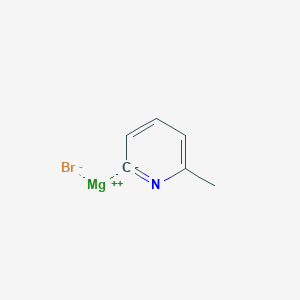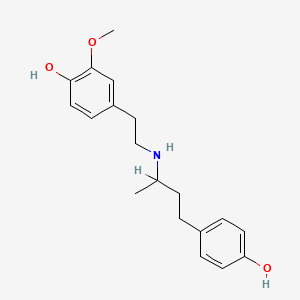
3-O-Methyldobutamine
Descripción general
Descripción
3-O-Methyldobutamine is a major metabolite of dobutamine, a synthetic ionotropic catecholamine commonly used to treat heart failure and shock . The formation of this compound represents the principal pathway of dobutamine disposition in humans .
Molecular Structure Analysis
The molecular formula of this compound is C19H25NO3 . It contains 48 atoms in total: 25 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It also contains 49 bonds in total: 24 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 2 aromatic hydroxyls, and 1 ether (aromatic) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 315.41 . Other physical and chemical properties such as boiling point, density, solubility, and pKa are predicted to be 507.1±50.0 °C, 1.130±0.06 g/cm3, slightly soluble in methanol and water, and 9.90±0.20 respectively .Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
3-O-Methyldobutamine is identified as a major metabolite of dobutamine, a synthetic ionotropic catecholamine used in heart failure and shock treatments. The study by Yan, Webster, and Blumer (2002) highlights the significant pathway of dobutamine metabolism into this compound in humans. It was discovered in the urine of children receiving dobutamine, indicating its importance in the catabolic fate of the drug (Yan, Webster, & Blumer, 2002).
Adrenoceptor Interactions
The interactions of this compound with α- and β-adrenoceptors were studied by Ruffolo, Messick, and Horng (1985). They found that this compound acts as a competitive α1-adrenoceptor antagonist, with the (+)-enantiomer being significantly more potent than the (-)-enantiomer. This suggests its potential role in modulating adrenergic activities in the body, particularly affecting vascular resistance and heart rate (Ruffolo, Messick, & Horng, 1985).
Cardiovascular System Effects
In a study by Ruffolo and Morgan (1984), the effects of this compound enantiomers on the cardiovascular system were examined in pithed rats. They observed that both enantiomers act as α1-adrenoreceptor antagonists without significant agonist activity, implying their potential influence in cardiovascular dynamics. This research suggests that this compound could be a key factor in the hemodynamic effects observed following dobutamine administration (Ruffolo & Morgan, 1984).
Propiedades
IUPAC Name |
4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14(3-4-15-5-8-17(21)9-6-15)20-12-11-16-7-10-18(22)19(13-16)23-2/h5-10,13-14,20-22H,3-4,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOWSEZQQABCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915054 | |
| Record name | 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95231-13-3, 61413-41-0 | |
| Record name | 3-O-Methyldobutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095231133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Methyldobutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-METHYLDOBUTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPA8UX9238 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 3-O-Methyldobutamine?
A1: this compound, a metabolite of the synthetic catecholamine dobutamine, exhibits a complex interaction with α- and β-adrenoceptors. Specifically, the (+)-enantiomer of this compound acts as a potent and selective α1-adrenoceptor antagonist [, ]. This means it blocks the effects of norepinephrine at α1-adrenoceptors, which are found in various tissues and are involved in processes such as vasoconstriction. In contrast, both enantiomers show weak β2-adrenoceptor agonist activity, particularly in the rat uterus, although this effect is not highly stereoselective [].
Q2: How does the metabolism of dobutamine contribute to the formation of this compound in humans?
A2: Research has shown that this compound represents a major metabolite of dobutamine in humans []. When administered intravenously, a significant portion of dobutamine undergoes metabolism, with this compound and its acid-hydrolyzed derivatives constituting a substantial portion of the metabolites detected in urine []. This metabolic pathway is primarily facilitated by the enzyme catechol-O-methyltransferase (COMT) present in various tissues, including blood mononuclear cells [].
Q3: Are there any notable differences in the pharmacological activity between the enantiomers of this compound?
A3: Yes, the two enantiomers of this compound display distinct pharmacological profiles. While both enantiomers act as competitive α1-adrenoceptor antagonists, the (+)-enantiomer demonstrates significantly higher potency compared to the (-)-enantiomer []. This difference in potency is evident in both functional assays using isolated guinea pig aorta and in radioligand binding studies using rat cerebral cortex [].
Q4: What is the significance of understanding the disposition of dobutamine and its metabolites?
A4: Understanding the disposition of dobutamine, including its metabolism and excretion pathways, is crucial for optimizing its clinical use []. This knowledge helps in determining appropriate dosing regimens, understanding potential drug interactions, and predicting patient responses to therapy. The identification of this compound as a major metabolite in dogs, and subsequently in humans, has been essential in comprehensively characterizing the pharmacokinetic profile of dobutamine [, ].
Q5: What are the implications of this compound's pharmacological activity in the context of dobutamine administration?
A5: The pharmacological activity of this compound, particularly its role as an α1-adrenoceptor antagonist, adds a layer of complexity to the overall effects observed following dobutamine administration [, ]. While dobutamine itself primarily exerts inotropic and chronotropic effects through its interaction with β-adrenoceptors, the concurrent formation of this compound, specifically its (+)-enantiomer, might modulate the overall hemodynamic response.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




